5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole
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Description
Scientific Research Applications
Molecular Structure and Docking Studies
Tetrazole derivatives, including closely related compounds to 5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole, have been studied for their molecular structures using X-ray crystallography. These studies reveal the planarity of the tetrazole rings and the lack of conjugation with adjacent aryl rings, which could influence their interaction with biological targets or materials. Docking studies further illustrate their potential as COX-2 inhibitors, suggesting applications in designing anti-inflammatory drugs (Al-Hourani et al., 2015).
Corrosion Inhibition
Research on tetrazole derivatives, including those structurally similar to this compound, demonstrates their efficacy as corrosion inhibitors for metals in chloride environments. Their ability to form protective layers on metal surfaces indicates potential applications in preventing metal corrosion in industrial settings (Zucchi et al., 1996).
Green Synthesis Catalyst
Tetrazole derivatives have been explored as catalysts in the green synthesis of antibacterially active compounds, showcasing the utility of these compounds in facilitating environmentally friendly chemical reactions. Such applications highlight the role of tetrazoles in promoting sustainable chemistry practices (Nasrollahzadeh et al., 2018).
Properties
IUPAC Name |
5-chloro-1-(4-methylphenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-2-4-7(5-3-6)13-8(9)10-11-12-13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFIIPCVWYXPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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